

DS18561882 off-target effects in cellular assays

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Compound of Interest		
Compound Name:	DS18561882	
Cat. No.:	B8095293	Get Quote

DS18561882 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **DS18561882** in cellular assays. It offers troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **DS18561882**?

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is highly expressed in various cancer types but has low to undetectable expression in most normal adult tissues, making it an attractive therapeutic target.[1][3][4]

Q2: Are there any known off-target effects of **DS18561882**?

Yes, while **DS18561882** is highly selective for MTHFD2, it also exhibits inhibitory activity against the cytosolic isozyme MTHFD1.[2][5] This is the most significant known off-target effect. The inhibition of MTHFD1 can also contribute to the compound's overall cellular effect by disrupting cytoplasmic one-carbon metabolism.

Q3: What is the mechanism of action of **DS18561882**?



The primary mechanism of action of **DS18561882** is the inhibition of purine synthesis.[6] By inhibiting MTHFD2 (and to a lesser extent MTHFD1), **DS18561882** depletes the intracellular pool of formate.[6] Formate is essential for the de novo synthesis of purines, which are the building blocks for DNA and RNA. The resulting depletion of purines leads to growth arrest in cancer cells.[6]

Q4: How does **DS18561882**-induced purine depletion affect cells?

The lack of purines prevents cells from replicating their DNA, which is a prerequisite for cell division. This ultimately results in the cessation of proliferation and can lead to cell death.[6] In some cancer cells, MTHFD2 inhibition has been shown to induce replication stress and DNA damage.[7]

Troubleshooting Guide

Problem 1: I am not observing the expected level of growth inhibition in my cancer cell line upon treatment with **DS18561882**.

- Possible Cause 1: High Hypoxanthine Levels in Culture Media. The cellular toxicity of DS18561882 can be rescued by the presence of hypoxanthine.[6] Standard cell culture media may contain levels of hypoxanthine that can bypass the block in de novo purine synthesis.
 - Troubleshooting Tip: Check the formulation of your cell culture medium. Consider using a custom medium with lower or no hypoxanthine to accurately assess the on-target effect of DS18561882.
- Possible Cause 2: Cell Line-Specific Metabolic Dependencies. The sensitivity of cancer cells
 to MTHFD2 inhibition can vary depending on their specific metabolic wiring. Some cell lines
 may have alternative pathways to sustain purine levels or may be less reliant on de novo
 purine synthesis.
 - Troubleshooting Tip: Characterize the metabolic profile of your cell line. Assess the expression levels of MTHFD2 and other enzymes involved in one-carbon metabolism.

Problem 2: My cells are showing an unexpected phenotype that doesn't align with simple growth arrest.



- Possible Cause: Off-Target Inhibition of MTHFD1. The dual inhibition of MTHFD2 and MTHFD1 can lead to more complex cellular responses than inhibiting MTHFD2 alone.
 MTHFD1 plays a role in cytoplasmic folate metabolism, and its inhibition can affect other metabolic pathways.
 - Troubleshooting Tip: To dissect the contributions of MTHFD2 versus MTHFD1 inhibition, consider using genetic approaches such as siRNA-mediated knockdown of each isozyme individually and in combination to compare with the pharmacological effects of DS18561882.

Problem 3: I am observing significant toxicity in what should be a resistant control cell line.

- Possible Cause: High Concentrations Leading to Off-Target Effects. At higher concentrations, the likelihood of engaging other off-target proteins increases.
 - Troubleshooting Tip: Perform a careful dose-response study to determine the optimal concentration range for your specific cell line. Use the lowest effective concentration to minimize potential off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **DS18561882**.

Table 1: In Vitro Inhibitory Activity of **DS18561882**

Target	IC50 (μM)	Assay Type
MTHFD2	0.0063	Biochemical Assay
MTHFD1	0.57	Biochemical Assay

Data sourced from MedchemExpress.[2]

Table 2: Cellular Activity of **DS18561882**

Cell Line	GI50 (nM)
MDA-MB-231 (Human Breast Cancer)	140



Data sourced from MedchemExpress and Kawai et al., J Med Chem. 2019.[1][2]

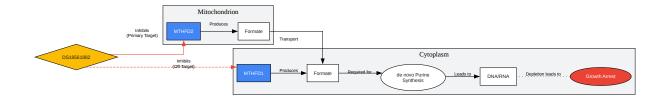
Experimental Protocols

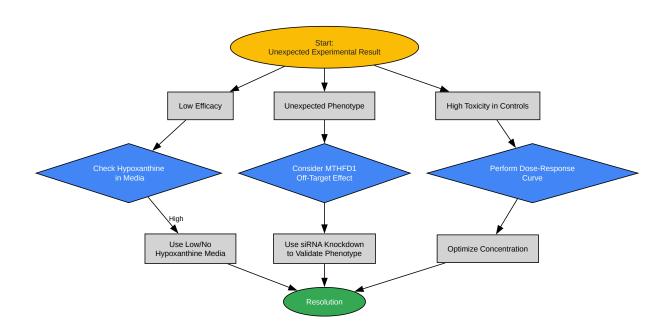
General Protocol for Cellular Growth Inhibition Assay:

- Cell Seeding: Plate cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
- Compound Treatment: Prepare a serial dilution of DS18561882 in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo).
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative
 to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve
 using appropriate software.

Visualizations







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